Ethyl (4-chloro-2-cyclohexylphenoxy)acetate
Overview
Description
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate is an organic compound with the molecular formula C16H21ClO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a 4-chloro and 2-cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate can be synthesized through a multi-step process involving the following key steps:
Formation of 4-chloro-2-cyclohexylphenol: This intermediate is prepared by the chlorination of 2-cyclohexylphenol.
Esterification: The 4-chloro-2-cyclohexylphenol is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Hydrolysis: Acidic or basic conditions can be used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenoxyacetates.
Hydrolysis: Products include 4-chloro-2-cyclohexylphenoxyacetic acid and ethanol.
Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.
Scientific Research Applications
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of Ethyl (4-chloro-2-cyclohexylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl (4-chloro-2-cyclohexylphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Ethyl (4-chlorophenoxy)acetate: Lacks the cyclohexyl group, which may affect its binding affinity and specificity.
Ethyl (2-cyclohexylphenoxy)acetate: Lacks the chloro group, which may influence its reactivity and stability.
Ethyl (4-bromo-2-cyclohexylphenoxy)acetate: Similar structure but with a bromo group instead of a chloro group, which may alter its chemical properties and biological activity.
This compound is unique due to the presence of both the chloro and cyclohexyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-19-16(18)11-20-15-9-8-13(17)10-14(15)12-6-4-3-5-7-12/h8-10,12H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATUGUAQMCPQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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